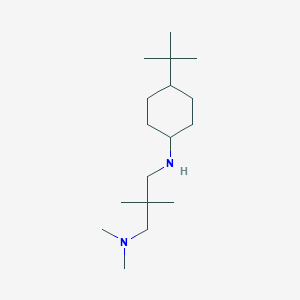![molecular formula C18H20N2O2 B5043507 3-[1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinyl]pyridine](/img/structure/B5043507.png)
3-[1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinyl]pyridine” is a complex organic molecule. It is also known as “(1,3-benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide” with a CAS Number: 1609396-27-1 . It has a molecular weight of 323.19 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzodioxol group attached to a piperidinyl group, which is further attached to a pyridine ring .Chemical Reactions Analysis
The compound has been used in the synthesis of anticancer agents. The reaction involves a Pd-catalyzed C-N cross-coupling .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 323.19 .Mécanisme D'action
Propriétés
IUPAC Name |
3-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-9-20(16(5-1)15-4-3-8-19-11-15)12-14-6-7-17-18(10-14)22-13-21-17/h3-4,6-8,10-11,16H,1-2,5,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRZIZXFAXBMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1,3-benzodioxol-5-ylmethyl)-4-(4-{[(4-methylphenyl)thio]methyl}benzoyl)piperazine](/img/structure/B5043426.png)
![N-{2-[4-(3-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-PHENYLETHANEDIAMIDE](/img/structure/B5043427.png)
![ethyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate](/img/structure/B5043438.png)
![Ethyl [(4-carbamoylphenyl)carbamoyl]formate](/img/structure/B5043444.png)

![1,3-dichloro-2-[3-(4-methoxyphenoxy)propoxy]-5-methylbenzene](/img/structure/B5043455.png)
![N-methyl-6-(1-piperidinyl)-N-[2-(1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5043461.png)

![N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5043470.png)
![1-(2-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5043478.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5043485.png)
![N-{[1,1'-BIPHENYL]-2-YL}-1,1',3,3'-TETRAOXO-[2,2'-BIISOINDOLE]-5-CARBOXAMIDE](/img/structure/B5043513.png)
![(4-methoxyphenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B5043519.png)
![ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B5043539.png)
